![molecular formula C9H5ClN2O3S B12873515 2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12873515.png)
2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride is a heterocyclic compound that belongs to the class of benzoxazoles. It is characterized by the presence of a sulfonyl chloride group attached to the benzoxazole ring, along with a cyanomethyl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO). The reaction is carried out at 50°C in the presence of aqueous hydrogen peroxide and ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium catalysts for coupling reactions
Solvents: Ethanol, dichloromethane, and other organic solvents
Major Products
The major products formed from these reactions include substituted benzoxazole derivatives, which can be further functionalized for various applications.
Aplicaciones Científicas De Investigación
2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its role in drug discovery and development, particularly in creating new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in modifying biological molecules and studying their functions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Cyanomethyl)benzo[d]oxazole-7-sulfonamide
- 2-(Cyanomethyl)benzo[d]oxazole-7-sulfonic acid
- 2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl fluoride
Uniqueness
2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from other similar compounds that may have different functional groups, leading to variations in reactivity and applications .
Propiedades
Fórmula molecular |
C9H5ClN2O3S |
|---|---|
Peso molecular |
256.67 g/mol |
Nombre IUPAC |
2-(cyanomethyl)-1,3-benzoxazole-7-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClN2O3S/c10-16(13,14)7-3-1-2-6-9(7)15-8(12-6)4-5-11/h1-3H,4H2 |
Clave InChI |
NNVVLMAYRJDHAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)OC(=N2)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


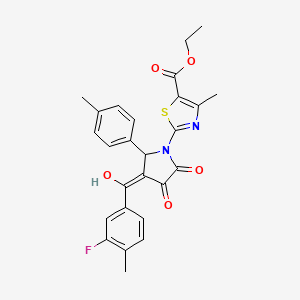
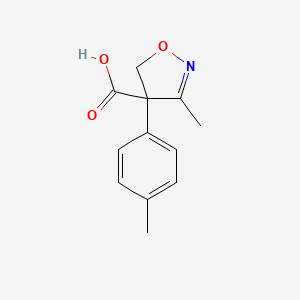
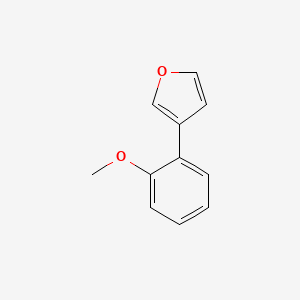
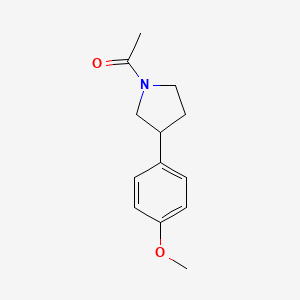
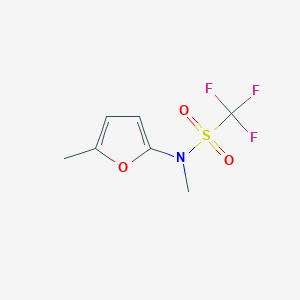
![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12873468.png)
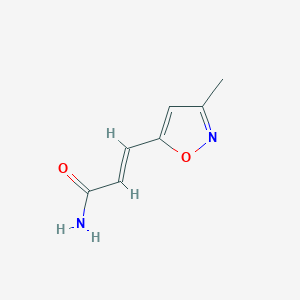
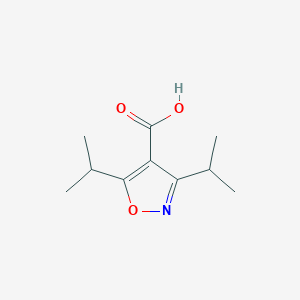
![4-(2-Oxo-2-(thiophen-2-yl)ethyl)benzo[f]quinolin-4-ium bromide](/img/structure/B12873494.png)
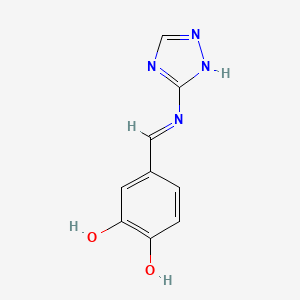
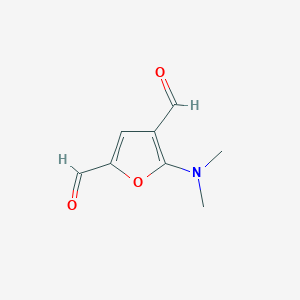
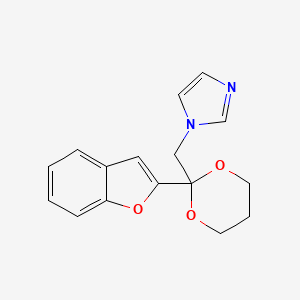
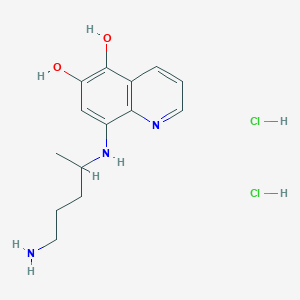
![1-(7-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12873523.png)
